molecular formula C11H7ClFNO B6367361 4-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine CAS No. 1261920-28-8

4-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine

Cat. No.: B6367361
CAS No.: 1261920-28-8
M. Wt: 223.63 g/mol
InChI Key: KWKYKLHQPNOFIT-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while nucleophilic substitution can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine is unique due to its hydroxypyridine core, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-5-7(1-2-10(9)13)8-3-4-14-11(15)6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKYKLHQPNOFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682892
Record name 4-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-28-8
Record name 4-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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